molecular formula C17H22N6O B11298394 N~6~,N~6~-diethyl-N~4~-(4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

N~6~,N~6~-diethyl-N~4~-(4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B11298394
M. Wt: 326.4 g/mol
InChI Key: XLBSIYCOGGNMPT-UHFFFAOYSA-N
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Description

N6,N6-Diethyl-N4-(4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine: is a synthetic organic compound belonging to the class of pyrazolo[3,4-d]pyrimidines. This compound is characterized by its complex structure, which includes a pyrazolo[3,4-d]pyrimidine core substituted with diethyl, methoxyphenyl, and methyl groups. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N6,N6-Diethyl-N4-(4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved by cyclization reactions involving appropriate precursors such as 4-amino-3-methyl-1H-pyrazole and 2,4-dichloropyrimidine.

    Substitution reactions:

    Final modifications:

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced techniques such as continuous flow chemistry, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of corresponding phenolic derivatives.

    Reduction: Reduction reactions can target the pyrazolo[3,4-d]pyrimidine core, potentially leading to the formation of dihydro derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the pyrazolo[3,4-d]pyrimidine core.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or alkoxides under basic conditions.

Major Products:

    Oxidation: Phenolic derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted pyrazolo[3,4-d]pyrimidines depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes with potential catalytic applications.

    Material Science: It can be incorporated into polymer matrices to enhance their properties.

Biology:

    Enzyme Inhibition: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.

    Cell Signaling: It can modulate cell signaling pathways, which is useful in studying cellular processes.

Medicine:

    Anticancer Activity: Preliminary studies suggest that the compound may exhibit anticancer properties by inhibiting specific molecular targets involved in cancer cell proliferation.

    Antimicrobial Activity: It has shown potential as an antimicrobial agent against certain bacterial and fungal strains.

Industry:

    Pharmaceuticals: The compound can be used as an intermediate in the synthesis of more complex pharmaceutical agents.

    Agriculture: It may be used in the development of agrochemicals for crop protection.

Mechanism of Action

The mechanism of action of N6,N6-Diethyl-N4-(4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound can bind to these targets, inhibiting their activity and thereby modulating the associated biological processes. For example, its anticancer activity may be attributed to the inhibition of kinases involved in cell proliferation signaling pathways.

Comparison with Similar Compounds

  • N4-(4-Methoxyphenyl)-N6-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
  • N4-(4-Methoxyphenyl)-1-methyl-N6-propylpyrazolo[3,4-d]pyrimidine-4,6-diamine

Comparison:

  • Structural Differences: While these compounds share the pyrazolo[3,4-d]pyrimidine core, they differ in the substituents attached to the core. The presence of different alkyl or aryl groups can significantly influence their chemical and biological properties.
  • Biological Activity: The unique combination of substituents in N6,N6-Diethyl-N4-(4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine may confer distinct biological activities compared to its analogs. For instance, the diethyl group may enhance its lipophilicity, potentially improving its cell membrane permeability and bioavailability.

Properties

Molecular Formula

C17H22N6O

Molecular Weight

326.4 g/mol

IUPAC Name

6-N,6-N-diethyl-4-N-(4-methoxyphenyl)-1-methylpyrazolo[3,4-d]pyrimidine-4,6-diamine

InChI

InChI=1S/C17H22N6O/c1-5-23(6-2)17-20-15(14-11-18-22(3)16(14)21-17)19-12-7-9-13(24-4)10-8-12/h7-11H,5-6H2,1-4H3,(H,19,20,21)

InChI Key

XLBSIYCOGGNMPT-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=NC(=C2C=NN(C2=N1)C)NC3=CC=C(C=C3)OC

Origin of Product

United States

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